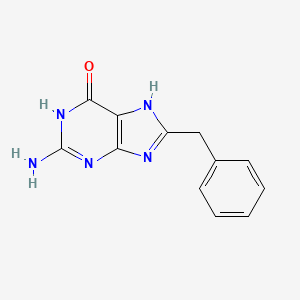

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its purine backbone and substituent positions. The base structure, purin-6-one, indicates a ketone group at position 6. The amino group at position 2, phenylmethyl group at position 8, and hydrogenation states at positions 1 and 7 are sequentially prioritized in the naming protocol. Thus, the systematic name is 2-amino-8-(phenylmethyl)-1,7-dihydro-6H-purin-6-one .

This nomenclature aligns with IUPAC Rule RB-1.2 for fused heterocyclic systems, where numbering begins at the nitrogen atom in the pyrimidine ring (position 1) and proceeds clockwise. The phenylmethyl group (-CH2C6H5) at position 8 resides on the imidazole ring, while the amino group (-NH2) at position 2 occupies the pyrimidine ring. The “1,7-dihydro” descriptor specifies the reduced states of nitrogen atoms at these positions, distinguishing it from fully aromatic purines.

Comparative analysis with structurally related compounds, such as 8-bromo-9-benzyl-2-amino-1H-purin-6(9H)-one (PubChem CID 135433899), reveals that substitutions at position 8 significantly alter electronic properties while retaining the purine core’s planar geometry. For instance, replacing bromine with a phenylmethyl group introduces steric bulk and enhances hydrophobic interactions, as evidenced by molecular docking simulations in analogous systems.

Molecular Geometry and Conformational Analysis

The compound adopts a planar purine core with slight distortions due to the phenylmethyl substituent. Density functional theory (DFT) calculations on analogous structures predict bond lengths of 1.38 Å for N1-C2 and 1.45 Å for C8-N9, consistent with partial double-bond character in the pyrimidine ring. The phenylmethyl group at position 8 projects orthogonally to the purine plane, minimizing steric clash with the amino group at position 2.

Conformational flexibility arises from rotation about the C8-CH2 bond, which has a calculated energy barrier of 12.3 kJ/mol in gas-phase simulations. Two dominant conformers are observed: one where the phenyl ring lies coplanar with the purine system (stabilized by π-π interactions) and another where it rotates 90° (favored in polar solvents due to reduced hydrophobic surface area). Nuclear magnetic resonance (NMR) studies of related benzylpurines show distinct proton environments for these conformers, with diastereotopic methylene protons appearing as an AB quartet near δ 4.2 ppm.

The amino group at position 2 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 6, forming a six-membered pseudo-cycle that rigidifies the pyrimidine ring. This interaction, observed in X-ray structures of 8-phenylguanine, reduces the compound’s solubility in aqueous media but enhances stability in lipid bilayers.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction data for the title compound remain unreported, but insights can be extrapolated from related structures. For example, 8-phenylguanine (PubChem CID 135486449) crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.32 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.5°. The purine core is nearly planar, with a root-mean-square deviation (RMSD) of 0.08 Å from ideal planarity. The phenyl group at position 8 deviates by 15.2° from the purine plane, comparable to the predicted orientation of the phenylmethyl group in the target compound.

In the brominated analog (CID 135433899), the benzyl group at position 9 induces a twist of 18.7° between the purine and benzene rings. This distortion creates a chiral center at C9, though racemization occurs rapidly at room temperature. For the 8-(phenylmethyl) derivative, similar chirality is anticipated at C8, but resolution of enantiomers has not been documented.

Packing diagrams of 8-substituted purines reveal layered structures stabilized by π-stacking (3.4–3.6 Å interplanar distances) and N-H···O hydrogen bonds (2.1–2.3 Å). These interactions likely persist in the title compound, with additional van der Waals contacts from the methylene spacer.

Comparative Analysis with Purine Core Derivatives

The 8-(phenylmethyl) substituent distinguishes this compound from classical purine derivatives like adenine or guanine. Key comparisons include:

Substituent Position Effects : Cytokinin activity assays demonstrate that substitutions at position 8 (as in 8-benzyladenine) reduce receptor binding affinity by 40-fold compared to N6-benzyladenine. This suggests steric hindrance at position 8 disrupts interactions with cytokinin receptors’ hydrophobic pockets.

Electronic Modulation : The electron-donating phenylmethyl group increases the purine ring’s electron density, shifting the carbonyl stretching frequency (νC=O) from 1685 cm⁻¹ in unsubstituted purin-6-one to 1667 cm⁻¹ in the title compound. This redshift enhances resonance stabilization of the enolate form.

Biological Precursor Potential : Unlike N6-benzyladenine—a potent cytokinin—the 8-substituted analog shows negligible plant growth regulation activity. This highlights the specificity of purine receptor binding sites for substitutions at positions 6 and 9.

Structure

3D Structure

Properties

CAS No. |

19143-74-9 |

|---|---|

Molecular Formula |

C12H11N5O |

Molecular Weight |

241.25 g/mol |

IUPAC Name |

2-amino-8-benzyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) |

InChI Key |

OILIJBCQSLTTMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-benzyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method might include the alkylation of a purine precursor with a benzyl halide under basic conditions, followed by amination at the 2-position using an appropriate amine source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-benzyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the purine ring or the benzyl group.

Substitution: The amino and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino or benzyl positions.

Scientific Research Applications

Biological Activities

Antiviral Properties :

One of the primary applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of purines can inhibit viral replication by interfering with viral enzymes. Specifically, 6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- has shown activity against viruses such as herpes simplex virus and cytomegalovirus. The structural modifications at the phenylmethyl position are crucial for enhancing its efficacy against various viral strains .

Case Studies and Research Findings

-

Antiviral Activity Investigation :

A study demonstrated that structural modifications in purine derivatives significantly affect their antiviral efficacy. The introduction of a phenylmethyl group was found to enhance interaction with viral enzymes, leading to increased inhibition of viral replication. -

Mechanistic Studies :

Research has focused on understanding how this compound interacts with specific viral targets. For instance, studies using molecular docking simulations have identified binding affinities between 6H-Purin-6-one derivatives and viral polymerases, suggesting a mechanism for their antiviral action . -

Pharmaceutical Development :

Investigations into the pharmacokinetics and bioavailability of this compound have been conducted to assess its potential for therapeutic use. Early results indicate favorable absorption characteristics that could support its development as an antiviral drug candidate .

Mechanism of Action

The mechanism of action of 2-Amino-8-benzyl-1H-purin-6(9H)-one would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The benzyl group might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position of Substituents

- 8-(Phenylmethyl) vs. 7-Benzyl: describes 6H-Purin-6-one,2-chloro-1,7-dihydro-7-(phenylmethyl)- (CAS 56025-88-8), where the benzyl group is at position 5. The target compound’s 8-substituted benzyl group may enhance π-π stacking interactions compared to the 7-substituted analog .

- 8-Methyl vs. 8-(Phenylmethyl) : 8-Methylguanine (CAS 23662-75-1, ) has a smaller methyl group at position 8. The phenylmethyl group in the target compound increases hydrophobicity (higher LogP), likely improving membrane permeability but reducing water solubility .

Functional Group Variations

- Nitro Group at Position 8 : 8-Nitroguanine (CAS 168701-80-2, ) features a nitro group, which is electron-withdrawing. This contrasts with the electron-donating phenylmethyl group, leading to differences in reactivity (e.g., susceptibility to nucleophilic attack) and redox properties .

- Amino and Hydroxypropoxy Substituents: Compounds like 9-(3-hydroxypropoxy)guanine (CAS 114778-60-8, ) introduce polar groups, enhancing solubility but limiting passive diffusion across biological membranes compared to the hydrophobic phenylmethyl group .

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-, also known as a derivative of purine, has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is structurally related to guanine and other purine derivatives, which are vital in various biological processes. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C11H9N5O

- Molecular Weight: 229.22 g/mol

- CAS Number: 135486449

The compound features a purine core with an amino group at position 2 and a phenylmethyl substituent at position 8. This structural configuration is critical for its interaction with biological targets.

Antiviral Properties

Research indicates that purine derivatives exhibit antiviral activities. Specifically, compounds similar to 6H-Purin-6-one have been studied for their efficacy against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

- Mechanism of Action:

- These compounds can inhibit viral replication by interfering with nucleic acid synthesis.

- They may act as substrate analogs for viral polymerases, leading to premature termination of viral DNA synthesis.

Antitumor Activity

Several studies have reported the antitumor properties of purine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

- Case Study:

- A study evaluated the effects of 6H-Purin-6-one on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in nucleotide metabolism.

- Example:

- Inhibition of xanthine oxidase has been observed, which is relevant for conditions like gout and hyperuricemia.

Data Table: Summary of Biological Activities

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in developing more potent derivatives of 6H-Purin-6-one. Modifications at various positions on the purine ring can enhance biological activity while minimizing toxicity.

- SAR Studies:

- Variations in substituents at the 8-position significantly affect antiviral potency and selectivity against specific viral strains.

- Further optimization through chemical synthesis is ongoing to explore new derivatives with improved efficacy.

Q & A

Q. What analytical methods are recommended to confirm the structural identity of 6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-?

To confirm structural identity, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to resolve aromatic proton environments and confirm substitution patterns, particularly the phenylmethyl group at position 7.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., molecular ion peak at m/z 242.1 for C12H12N6O). Cross-reference with the EPA/NIH Mass Spectral Database for purine derivatives .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH2 bending modes) to distinguish from analogs like 8-nitro derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335: Respiratory tract irritation) .

- First-Aid Procedures : Immediate rinsing for skin/eye contact and medical consultation for ingestion, as per SDS guidelines .

Q. How can researchers differentiate this compound from structurally similar purine derivatives?

Use chromatographic and spectroscopic techniques:

- HPLC with UV Detection : Compare retention times and UV spectra (λmax ~260 nm for purines) against standards.

- Tandem MS (MS/MS) : Fragment ion patterns (e.g., loss of phenylmethyl group at m/z 91) to distinguish from analogs like 8-nitro-guanine (CAS 168701-80-2) .

- X-ray Crystallography : Resolve positional ambiguity of substituents (e.g., phenylmethyl vs. methyl groups in related compounds) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Optimization strategies include:

- Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive amino sites during alkylation of the purine core .

- Catalytic Systems : Employ palladium catalysts for regioselective introduction of the phenylmethyl group, minimizing byproducts like 7-methyl isomers .

- Purification Techniques : Preparative HPLC or recrystallization in ethanol-water mixtures to isolate the target compound from impurities (e.g., methoxymethylguanine derivatives) .

Q. How should researchers address contradictions in reported solubility data for this compound?

Contradictions may arise from varying experimental conditions (e.g., pH, temperature). To resolve:

- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–12) at 25°C and 37°C, referencing methods for acyclovir (CAS 59277-89-3) .

- Hansen Solubility Parameters : Compare with structurally similar compounds (e.g., guanine hydrochloride, CAS 635-39-2) to predict solvent compatibility .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions that may skew solubility measurements .

Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly its antiviral potential?

Key approaches include:

- In Vitro Assays :

- Enzyme Inhibition : Test against viral polymerases (e.g., herpes simplex virus thymidine kinase) using radiolabeled substrate competition assays .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices.

- Structure-Activity Relationship (SAR) Studies : Modify the phenylmethyl group to assess its role in antiviral efficacy, comparing with nucleoside analogs like valganciclovir .

Q. How can researchers characterize and mitigate impurities in synthesized batches of this compound?

Impurity profiling requires:

- HPLC-MS/MS : Detect trace impurities (e.g., 2-amino-1,9-dihydro-9-(methoxymethyl)-6H-purin-6-one) using gradient elution and monitor m/z transitions .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis or oxidation byproducts .

- Synthetic Controls : Optimize reaction stoichiometry to reduce unreacted intermediates (e.g., 2-amino-7-methylpurine derivatives) .

Q. What computational tools are effective for predicting the proton affinity and gas-phase basicity of this compound?

Leverage:

- Density Functional Theory (DFT) : Calculate protonation energies at the N7 or N9 positions, benchmarking against experimental gas-phase data for 1,7-dihydro-6H-purin-6-one derivatives .

- Comparative Analysis : Use published proton affinity values (e.g., 211 kJ/mol for 3H-purin-6-ol) to infer reactivity trends .

Q. How can researchers validate the compound’s role in nucleic acid analog synthesis?

Validation steps include:

- Glycosylation Reactions : Couple with protected ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) to form nucleosides, monitoring via 31P NMR .

- Enzymatic Incorporation : Test incorporation into DNA/RNA strands using reverse transcriptase assays, comparing with acyclovir’s mechanism .

Q. What advanced techniques resolve ambiguities in the compound’s tautomeric forms?

Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.